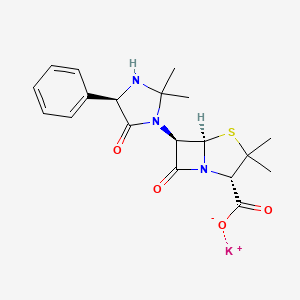

Hetacillin potassium

描述

Hydrolytic Conversion to Ampicillin (B1664943)

The primary mechanism of hetacillin's activation is hydrolysis, which breaks down the molecule to release ampicillin and acetone (B3395972). wikipedia.orgtandfonline.comjst.go.jp This conversion is a critical step for its antibacterial activity.

Hetacillin (B1673130) is a prodrug that is converted to ampicillin in the body. medkoo.com This biotransformation is facilitated by esterase enzymes. pharmacompass.comnih.govnih.gov These enzymes catalyze the hydrolysis of the imidazolidinone ring in hetacillin, leading to the release of the active ampicillin molecule. unict.itdrugbank.comnih.gov

In aqueous solutions, hetacillin is unstable and undergoes rapid non-enzymatic hydrolysis to form ampicillin and acetone. wikidoc.orgwikipedia.orgtandfonline.com This chemical breakdown occurs without the aid of enzymes and is a key characteristic of hetacillin's behavior in an aqueous environment. unict.ittandfonline.com The hydrolysis of hetacillin in the pH range of 0-9.5 results in the formation of ampicillin and acetone. jst.go.jp

Comparative Kinetic Analyses of Hetacillin and Ampicillin

Understanding the kinetic profile of hetacillin in comparison to ampicillin is essential for comprehending its therapeutic action.

The stability of hetacillin is significantly influenced by both pH and temperature. In aqueous solutions, its hydrolysis to ampicillin and acetone is rapid. tandfonline.com The rate of this hydrolysis is pH-dependent, with a bell-shaped profile for the disappearance of hetacillin, showing a maximum rate constant near pH 6. jst.go.jp

Studies have shown that at high pH, epimerization can become a major degradation pathway for hetacillin, alongside hydrolysis to ampicillin. nih.gov The activation energy for the hydrolysis of hetacillin has been evaluated at different pH values, indicating temperature dependency. jst.go.jp Specifically, the activation energies were found to be 23.8 kcal/mole at pH 6.60 and 16.7 kcal/mole at pH 9.10. jst.go.jp

| Parameter | Value | Condition |

| Activation Energy | 23.8 kcal/mole | pH 6.60 |

| Activation Energy | 16.7 kcal/mole | pH 9.10 |

This table summarizes the activation energies for hetacillin hydrolysis at different pH values.

Hetacillin exhibits instability in aqueous solutions, readily breaking down. wikidoc.orgwikipedia.org Its half-life at 37°C and pH 7 is estimated to be between 15 and 30 minutes. wikidoc.orgwikipedia.orgxn--80aabqbqbnift4db.xn--p1ai Another study determined the half-life to be approximately 30 minutes at pH levels ranging from 3 to 8. tandfonline.commdpi.com More rapid hydrolysis was observed in another study, with a reported in vivo half-life of 11 ± 2 minutes. capes.gov.br At 37°C and pH 6.7, the half-life was found to be 20 minutes. asm.org

| pH | Temperature (°C) | Half-Life (minutes) |

| 7 | 37 | 15-30 wikidoc.orgwikipedia.orgxn--80aabqbqbnift4db.xn--p1ai |

| 3-8 | Not Specified | ~30 tandfonline.commdpi.com |

| Not Specified | Not Specified | 11 ± 2 (in vivo) capes.gov.br |

| 6.7 | 37 | 20 asm.org |

This table presents the determined half-life of hetacillin under various conditions as reported in different studies.

Prodrug Design Principles Applied to Hetacillin

The development of hetacillin as a prodrug for ampicillin was a strategic approach to address certain limitations of the parent drug. encyclopedia.pubslideshare.netorientjchem.org Ampicillin can undergo intramolecular degradation due to the attack of its side-chain amino group on the β-lactam ring. unict.itdrugbank.com

Hetacillin was designed by reacting ampicillin with acetone, which "locks up" the reactive amino group within an imidazolidinone ring. unict.itdrugbank.comnih.gov This structural modification prevents the auto-aminolysis that can lead to the formation of inactive polymers. slideshare.netajrconline.org By temporarily masking the amino group, the prodrug design aimed to enhance the stability of the molecule. jiwaji.educbspd.com Upon administration, the imidazolidinone ring hydrolyzes to release the active ampicillin. unict.itdrugbank.com

Structure

3D Structure of Parent

属性

CAS 编号 |

5321-32-4 |

|---|---|

分子式 |

C19H22KN3O4S |

分子量 |

427.6 g/mol |

IUPAC 名称 |

potassium;(2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H23N3O4S.K/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10;/h5-9,11-13,16,20H,1-4H3,(H,25,26);/q;+1/p-1/t11-,12-,13+,16-;/m1./s1 |

InChI 键 |

QRSPJBLLJXVPDD-XFAPPKAWSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |

其他CAS编号 |

5321-32-4 |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways for Hetacillin (B1673130) Production

The primary route for industrial production of hetacillin involves a direct condensation reaction. This pathway is notable for its efficiency and the clever use of a simple ketone to temporarily mask the nucleophilic amino group of ampicillin (B1664943), which is prone to intramolecular reactions causing degradation.

Hetacillin is a semisynthetic penicillin that is prepared through the reaction of ampicillin with acetone (B3395972). drugbank.comcitizendium.orgnih.govpharmacompass.comunict.it This reaction forms a heterocyclic ring, specifically an imidazolidinone ring, by condensing the acetone molecule with the side-chain amino group and the adjacent amide nitrogen of ampicillin. citizendium.org This chemical modification serves a crucial purpose: it "locks" the reactive side-chain amino group, which would otherwise be free to intramolecularly attack the β-lactam ring, a primary cause of ampicillin's instability and subsequent decomposition. drugbank.comnih.govunict.it The formation of hetacillin from ampicillin is a reversible reaction. In an aqueous environment, such as within the body, hetacillin hydrolyzes to regenerate ampicillin and acetone. drugbank.comnih.gov This makes hetacillin a prodrug, as it has no intrinsic antibacterial activity itself but is converted back to the active antibiotic, ampicillin. drugbank.comcitizendium.orgnih.govpharmacompass.comunict.it

Table 1: Reactants and Products in Hetacillin Synthesis

| Reactant/Product | Chemical Formula | Role in Synthesis |

| Ampicillin | C16H19N3O4S | Starting material, active antibiotic |

| Acetone | C3H6O | Reactant, protecting group precursor |

| Hetacillin | C19H23N3O4S | Product, prodrug of ampicillin |

The concept of creating a prodrug to improve the characteristics of a parent drug is a widely used strategy in medicinal chemistry. mdpi.com A relevant example in the context of penicillin prodrugs is the formation of acylals. Acylals are compounds with two carboxylate groups attached to the same carbon atom and are often employed to enhance drug delivery. researchgate.net

A notable example is sultamicillin, which is a codrug or mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam. teknokrat.ac.id In sultamicillin, the two active compounds are linked together via a methylene (B1212753) group, forming what is technically an acylal bond. teknokrat.ac.id This linkage is designed to be cleaved by esterases in the body, releasing both ampicillin and sulbactam. teknokrat.ac.id This strategy ensures that both the antibiotic and its protective β-lactamase inhibitor are delivered to the site of action simultaneously. The synthesis of such acylal prodrugs can be complex, sometimes involving a two-step process where a carboxylic acid is first converted to an α-haloalkyl ester, which then reacts with another carboxylic acid. researchgate.net

Reaction of Ampicillin with Acetone

Synthesis of Hetacillin Derivatives

Beyond the initial synthesis of hetacillin, researchers have explored further structural modifications to understand structure-activity relationships and potentially modulate the compound's properties. These derivatizations primarily target the sulfur atom in the thiazolidine (B150603) ring and the formation of adducts with other carbonyl compounds.

The sulfur atom of the penicillin nucleus is susceptible to oxidation. The synthesis of hetacillin sulfoxide (B87167) analogues has been reported, specifically the (R)- and (S)-sulfoxides. nih.gov These derivatives are prepared by oxidizing hetacillin with an oxidizing agent such as m-chloroperbenzoic acid. nih.govresearchgate.net This reaction yields the two diastereomeric sulfoxides. It was noted that ozonization of hetacillin also leads to oxidation of the sulfide (B99878) but can cause an unexpected oxidation of the imidazolidine (B613845) ring as well. nih.gov Studies on the biological activity of these sulfoxide analogues have shown that the (R)-sulfoxide is significantly more active than the (S)-sulfoxide. nih.gov

Table 2: Reagents for Hetacillin Sulfoxide Synthesis

| Starting Material | Oxidizing Agent | Products |

| Hetacillin | m-chloroperbenzoic acid | Hetacillin (R)-sulfoxide and Hetacillin (S)-sulfoxide |

| Hetacillin | Ozone | Oxidized hetacillin and oxidized imidazolidine ring product |

The core synthetic concept of hetacillin, which is the condensation of ampicillin with a ketone (acetone), can be extended to other aldehydes and ketones. googleapis.comgoogle.com The formation of such adducts involves the reaction of the α-amino group of the penicillin's side chain with a carbonyl compound. google.com This creates a range of penicillin derivatives analogous to hetacillin. For instance, adducts of ampicillin with formaldehyde (B43269) have been described. google.com The reaction of bis(phenylthio)carbanions with aldehydes and ketones to form α-hydroxybis(phenylthio)acetals, which can then be converted to simple ketones, represents a related area of carbonyl adduct chemistry. rsc.org These various adducts serve as prodrugs that can release the parent aminopenicillin upon hydrolysis.

Advanced Molecular and Electronic Structure Analyses

Quantum-Chemical Investigations of Hetacillin (B1673130)

For the first time, quantum-chemical calculations of the hetacillin molecule have been performed using both Density Functional Theory (DFT) and ab initio methods. atlantis-press.com These investigations involved the optimization of the molecule's geometry for all parameters by a standard gradient method, providing a detailed understanding of its electronic and geometric structure in the gaseous phase. atlantis-press.com

Researchers have applied Density Functional Theory (DFT), a computational quantum mechanical modeling method, to investigate the electronic structure of hetacillin. atlantis-press.comwikipedia.org The specific method utilized was DFT-PBE0/6-311G**, which allowed for the calculation of the molecule's optimized geometry, total energy, and atomic charge distributions. atlantis-press.com DFT is a powerful tool in computational chemistry that enables the accurate reconstruction of electronic structures, offering theoretical guidance for understanding molecular systems. mdpi.comnih.gov These calculations are foundational for predicting the molecule's behavior and properties. atlantis-press.com

Alongside DFT, ab initio ("from the beginning") computational methods were employed to analyze the hetacillin molecule. atlantis-press.com These methods are based on quantum chemistry and aim to solve the electronic Schrödinger equation from first principles, using only physical constants as input. wikipedia.org The specific method used in the study of hetacillin was the AB INITIO/6-311G** level of theory. atlantis-press.com This approach provided a complementary set of data on the optimized geometric and electronic structure of the compound, reinforcing the findings from the DFT calculations. atlantis-press.com

Density Functional Theory (DFT) Applications

Geometric and Electronic Structure Characterization

The computational analyses resulted in a detailed characterization of hetacillin's optimized geometric and electronic structure. atlantis-press.com This includes precise values for the lengths of chemical bonds, the angles between them, and the distribution of electronic charges across the atoms of the molecule. atlantis-press.comatlantis-press.com

The geometry of the hetacillin molecule was fully optimized using both DFT and ab initio methods to determine its most stable three-dimensional conformation. atlantis-press.com This process yields precise calculated values for bond lengths and the angles between those bonds (valency angles). The tables below present a selection of these optimized parameters as calculated by both methods. atlantis-press.com

Table 1: Selected Optimized Bond Lengths of Hetacillin (in Angstroms, Å)

| Bond | DFT-PBE0/6-311G** | AB INITIO/6-311G** |

|---|---|---|

| S(1)-C(2) | 1.86 | 1.85 |

| S(1)-C(5) | 1.79 | 1.79 |

| C(2)-N(3) | 1.47 | 1.47 |

| C(5)-C(6) | 1.56 | 1.56 |

| C(6)-N(12) | 1.46 | 1.46 |

| C(7)=O(8) | 1.21 | 1.20 |

| N(12)-C(13) | 1.46 | 1.46 |

| C(13)-C(15) | 1.54 | 1.53 |

| C(15)-N(16) | 1.46 | 1.46 |

| C(17)=O(18) | 1.21 | 1.20 |

Data sourced from a 2020 study by Babkin V.A., et al. atlantis-press.com

Table 2: Selected Optimized Valency Angles of Hetacillin (in Degrees, °)

| Angle | DFT-PBE0/6-311G** | AB INITIO/6-311G** |

|---|---|---|

| C(2)-S(1)-C(5) | 93.9 | 94.1 |

| S(1)-C(2)-N(3) | 104.0 | 104.0 |

| C(2)-N(3)-C(4) | 125.6 | 125.6 |

| N(3)-C(4)-C(7) | 92.5 | 92.6 |

| S(1)-C(5)-C(6) | 116.8 | 116.8 |

| C(5)-C(6)-N(12) | 113.8 | 114.1 |

| C(6)-N(12)-C(13) | 124.6 | 124.7 |

| N(12)-C(13)-C(15) | 111.9 | 112.0 |

Data sourced from a 2020 study by Babkin V.A., et al. atlantis-press.com

The distribution of partial atomic charges across the hetacillin molecule was also calculated, providing insight into the molecule's polarity and potential sites for electrostatic interactions. atlantis-press.com The table below shows the calculated charges on various atoms using both DFT and ab initio methods.

Table 3: Selected Atomic Charges of Hetacillin

| Atom | DFT-PBE0/6-311G** | AB INITIO/6-311G** |

|---|---|---|

| S(1) | +0.21 | +0.28 |

| C(2) | +0.07 | +0.06 |

| N(3) | -0.47 | -0.58 |

| O(8) | -0.46 | -0.51 |

| O(9) | -0.53 | -0.61 |

| H(11) | +0.26 | +0.28 |

| N(12) | -0.47 | -0.58 |

| O(18) | -0.49 | -0.56 |

Data sourced from a 2020 study by Babkin V.A., et al. atlantis-press.com

Optimized Bond Lengths and Valency Angles

Theoretical Predictions of Physicochemical Properties (e.g., Acid Strength)

Quantum-chemical calculations can be used to theoretically estimate key physicochemical properties. atlantis-press.com For hetacillin, its acid strength (pKa) was theoretically assessed based on the maximum charge on a hydrogen atom (qmax H+). atlantis-press.com

Using specific formulas tailored for each computational method, the study derived pKa values. The DFT method, which calculated a maximum hydrogen atom charge of +0.26, resulted in a predicted pKa of 12. atlantis-press.com The ab initio method, with a calculated maximum hydrogen charge of +0.28, yielded a predicted pKa of 11. atlantis-press.com These results led to the finding that the hetacillin molecule can be classified as a weak OH acid. atlantis-press.comatlantis-press.com

Prodrug Biotransformation and Kinetic Studies

Prodrug Design Principles Applied to Hetacillin (B1673130)

Strategies for Enhanced Stability of Parent Drug (e.g., protection of amine group)

The primary strategy for enhancing the stability of the parent drug, ampicillin (B1664943), involves the chemical modification of its structure to form hetacillin. Ampicillin is known to be unstable in solution due to a rapid decomposition process. drugbank.comncats.io This instability is caused by the intramolecular attack of the side chain's α-amino group on the electron-deficient carbonyl carbon of the β-lactam ring, leading to the ring's cleavage and subsequent inactivation of the antibiotic. ncats.ioajrconline.orguzh.ch

To circumvent this degradation pathway, hetacillin is synthesized by reacting ampicillin with acetone (B3395972). wikipedia.orgnih.govncats.io This reaction forms a 2,2-dimethyl-5-oxo-4-phenylimidazolidine ring system, effectively "locking" the reactive α-amino group of the ampicillin side chain. drugbank.comajrconline.orguzh.ch By temporarily incorporating the amine into this heterocyclic ring, its nucleophilicity is reduced, which prevents the intramolecular attack on the β-lactam ring. ncats.ioajrconline.org This structural modification confers greater chemical stability to the molecule, preventing premature decomposition before it can be effectively delivered and activated in vivo. drugbank.comajrconline.org

Chemical and Biological Factors Influencing Prodrug Activation

The therapeutic efficacy of hetacillin is entirely dependent on its conversion back to ampicillin. This activation is not spontaneous but is influenced by a combination of specific chemical and biological factors.

Chemical Factors: The primary chemical factor governing the activation of hetacillin is the pH of the surrounding medium. The hydrolysis of hetacillin to ampicillin and acetone is highly pH-dependent. jst.go.jp Kinetic studies have demonstrated that the rate of this conversion varies significantly across different pH levels.

pH-Rate Profile: The relationship between pH and the rate of hetacillin disappearance follows a bell-shaped curve. jst.go.jp The maximum rate of hydrolysis occurs in a slightly acidic to neutral environment, near pH 6. jst.go.jp

Alkaline Conditions: In highly alkaline solutions (above pH 9.5), the hydrolysis process becomes more complex. jst.go.jp Under these conditions, hetacillin not only hydrolyzes to ampicillin but also undergoes epimerization at the C-6 position of the penam (B1241934) nucleus to form epihetacillin (B12788425). jst.go.jpnih.gov This epimerization becomes a significant degradation pathway at high pH and is dependent on the hydroxide (B78521) ion concentration. nih.gov

Temperature: The rate of hydrolysis is also influenced by temperature. The activation energy for the conversion of hetacillin to ampicillin (hydrolysis) has been determined at various pH levels, indicating a significant temperature dependency. jst.go.jp For instance, the activation energy for the forward reaction (kf) was found to be 23.8 kcal/mole at pH 6.60. jst.go.jp In contrast, the activation energy for the epimerization process in alkaline solution is 21.2 kcal/mole. nih.gov

Interactive Data Table: Kinetic Parameters of Hetacillin Degradation This table summarizes key kinetic data from studies on hetacillin hydrolysis and epimerization.

| Parameter | Condition | Value | Reference |

| Optimal pH for Hydrolysis | Aqueous Solution, 35°C | ~6.0 | jst.go.jp |

| Hydrolysis Products (pH 0-9.5) | Aqueous Solution | Ampicillin, Acetone | jst.go.jp |

| Degradation Products (pH > 9.5) | Aqueous Solution | Ampicillin, Epihetacillin | jst.go.jp |

| Activation Energy (Hydrolysis) | pH 6.60 | 23.8 kcal/mole | jst.go.jp |

| Activation Energy (Hydrolysis) | pH 9.10 | 16.7 kcal/mole | jst.go.jp |

| Activation Energy (Epimerization) | Alkaline Solution | 21.2 kcal/mole | nih.gov |

| Half-life | Aqueous Solution, 37°C | 15 to 30 minutes | wikipedia.org |

Biological Factors: In the physiological environment, the activation of hetacillin is primarily a biological process.

Enzymatic Hydrolysis: The conversion of hetacillin to ampicillin within the body is mediated by enzymes. nih.govnih.gov Specifically, esterases are responsible for catalyzing the hydrolysis of the imidazolidinone ring, releasing active ampicillin and acetone. nih.govnih.govresearchgate.net This enzymatic action ensures that the active drug is released after administration, allowing it to reach the site of infection.

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

The primary mechanism of ampicillin's antimicrobial action is the inhibition of peptidoglycan synthesis in the bacterial cell wall. biocompare.compatsnap.comla.gov Peptidoglycan, a polymer of sugars and amino acids, provides the cell wall with the structural rigidity necessary to withstand internal osmotic pressure. patsnap.com Ampicillin interferes with the final stage of peptidoglycan assembly, specifically the transpeptidation step that cross-links the peptide chains. onlinescientificresearch.com This inhibition prevents the formation of a stable and functional cell wall. patsnap.comonlinescientificresearch.com

By acting as a structural analog of D-alanyl-D-alanine, a component of the peptidoglycan precursor, ampicillin acylates the transpeptidase enzyme, rendering it inactive. onlinescientificresearch.com This disruption of the cross-linking process weakens the cell wall, making the bacterium susceptible to the surrounding environment. biocompare.compatsnap.com

Interaction with Penicillin-Binding Proteins (PBPs)

Ampicillin's inhibitory effect on cell wall synthesis is mediated through its binding to specific proteins located on the inner membrane of the bacterial cell wall known as penicillin-binding proteins (PBPs). nih.govdrugbank.comunict.itbiocompare.compatsnap.comnih.govdrugbank.comontosight.ai These proteins, which include transpeptidases, carboxypeptidases, and endopeptidases, are crucial enzymes involved in the terminal stages of peptidoglycan synthesis and the remodeling of the cell wall during growth and division. nih.govnih.gov

The binding of ampicillin to these PBPs is an irreversible acylation, which inactivates the enzymes. wikipedia.orgnih.gov This inactivation halts the essential processes of cell wall maintenance and construction. patsnap.comnih.gov

The inhibition of PBP activity and the subsequent disruption of peptidoglycan synthesis lead to a cascade of events culminating in bacterial cell death. nih.govdrugbank.combiocompare.com The weakened cell wall can no longer withstand the internal turgor pressure of the bacterial cell, leading to cell lysis. biocompare.compatsnap.comwikipedia.org This process is often mediated by the bacterium's own autolytic enzymes, or autolysins. nih.govdrugbank.comunict.it It is thought that ampicillin may also interfere with an inhibitor of these autolysins, further promoting the breakdown of the cell wall and ensuring the bactericidal outcome. drugbank.comunict.itdrugbank.com

Spectrum of In Vitro Activity against Bacterial Pathogens

Hetacillin, through its conversion to ampicillin, exhibits a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria. nih.govdrugbank.combiocompare.comla.govdrugbank.comdrugbank.com

Hetacillin has demonstrated in vitro efficacy against several Gram-positive pathogens. nih.govdrugbank.comdrugbank.com Studies have confirmed the susceptibility of organisms such as Staphylococcus aureus, Streptococcus agalactiae, and Streptococcus dysgalactiae to the bactericidal action of ampicillin derived from hetacillin. nih.gov However, it is important to note that hetacillin is not effective against penicillinase-producing strains of Staphylococcus aureus, as the active ampicillin is susceptible to degradation by these enzymes. tdl.org

Table 1: In Vitro Susceptibility of Gram-Positive Organisms to Hetacillin (as Ampicillin)

| Organism | Susceptibility Status |

|---|---|

| Staphylococcus aureus | Susceptible (non-penicillinase producing) nih.gov |

| Streptococcus agalactiae | Susceptible nih.gov |

The in vitro spectrum of hetacillin also extends to certain Gram-negative bacteria. nih.govdrugbank.comdrugbank.com The presence of an amino group in the structure of its active metabolite, ampicillin, facilitates its penetration through the outer membrane of Gram-negative organisms like Escherichia coli. wikipedia.org In vitro studies have confirmed the susceptibility of E. coli to ampicillin. nih.gov

Table 2: In Vitro Susceptibility of Gram-Negative Organisms to Hetacillin (as Ampicillin)

| Organism | Susceptibility Status |

|---|

Biochemical Mechanism of Antimicrobial Action of Active Metabolite, Ampicillin

Biochemical and Morphological Effects

Hetacillin (B1673130) potassium itself is a prodrug that is rapidly hydrolyzed in the body to form its active metabolite, ampicillin (B1664943). drugbank.com Therefore, the antimicrobial action is attributable to ampicillin.

Ampicillin exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis. drugbank.comwikipedia.org Its mechanism is centered on its ability to act as an irreversible inhibitor of transpeptidase, an enzyme essential for the cross-linking of peptidoglycan strands. wikipedia.orgrcsb.org Ampicillin, a structural analog of acyl-D-alanyl-D-alanine, binds to the active site of penicillin-binding proteins (PBPs), which include transpeptidases. rcsb.orgonlinescientificresearch.com This binding acylates the enzyme, rendering it inactive and preventing the formation of the supportive peptidoglycan mesh. rcsb.orgonlinescientificresearch.com The disruption of cell wall integrity ultimately leads to bacterial cell lysis, which may be facilitated by the activity of bacterial autolytic enzymes. drugbank.com

Ampicillin demonstrates in vitro activity against a range of anaerobic bacteria, including both Gram-positive and Gram-negative species. drugbank.comrcsb.orgonlinescientificresearch.com The fundamental biochemical mechanism—inhibition of cell wall synthesis via PBP binding—remains the same for anaerobic bacteria as for aerobic bacteria. drugbank.comempendium.com However, the clinical efficacy of ampicillin against anaerobic infections can be unpredictable due to varying susceptibility patterns and the prevalence of resistance, which has changed significantly over the last decade. dergipark.org.tr

Resistance to ampicillin in anaerobic bacteria is often mediated by the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, inactivating it. asm.org Alterations in the structure or affinity of PBPs can also contribute to resistance. oup.com

Research findings indicate varied susceptibility among different anaerobic species:

Gram-Positive Anaerobes : Generally, ampicillin is active against many anaerobic Gram-positive cocci and bacilli. dergipark.org.troup.com Over 90% of anaerobic Gram-positive cocci, such as most Peptostreptococcus species, are reported to be susceptible to penicillin and, by extension, ampicillin. oup.com A 2023 study found that 91.7% of anaerobic Gram-positive bacilli isolates were susceptible to ampicillin. dergipark.org.tr However, susceptibility among Gram-positive cocci was lower in the same study, at 50%. dergipark.org.tr

Gram-Negative Anaerobes : Susceptibility is more variable among Gram-negative anaerobes.

Bacteroides fragilis Group : This group is frequently resistant to ampicillin. oup.comasm.org Studies have shown that fewer than 3% of Bacteroides isolates are susceptible to penicillin and ampicillin. oup.com One study noted that while ampicillin was effective against most anaerobic strains at concentrations of 16 μg/ml or less, it was not effective against B. fragilis. asm.org

Prevotella and Porphyromonas Species : Resistance is common in Prevotella species, with approximately 95% reported to be resistant to ampicillin. oup.com In contrast, Porphyromonas species are generally more susceptible to β-lactam antibiotics. oup.com

Fusobacterium Species : Ampicillin is generally effective against Fusobacterium species, although some resistance has been noted. asm.org

The addition of a β-lactamase inhibitor, such as sulbactam, significantly enhances ampicillin's spectrum to include many resistant anaerobic bacteria, including Bacteroides species. empendium.comasm.orgresearchgate.net

Table 1: Research Findings on Ampicillin Susceptibility in Anaerobic Bacteria

| Bacterial Group/Species | Susceptibility to Ampicillin | Research Findings and Remarks | Citations |

| Overall Anaerobes | Variable | A 2023 study of 22 anaerobic isolates found an overall susceptibility of 59.1%. dergipark.org.tr The resistance profile of many anaerobes has become increasingly unpredictable. dergipark.org.tr | dergipark.org.tr |

| Gram-Positive Bacilli | High | Susceptibility reported at 91.7%. dergipark.org.tr Includes genera such as Actinomyces and Clostridium. | dergipark.org.tr |

| Gram-Positive Cocci | Moderate to Low | Susceptibility reported at 50%. dergipark.org.tr Includes genera such as Anaerococcus and Peptostreptococcus. dergipark.org.tr Resistance is often due to altered PBPs. oup.com | dergipark.org.troup.com |

| Gram-Negative Bacilli | Low to Resistant | A 2023 study reported 0% susceptibility among isolated Gram-negative bacilli. dergipark.org.tr The Bacteroides fragilis group is almost uniformly resistant. oup.com | dergipark.org.troup.com |

| Bacteroides fragilis Group | Very Low / Resistant | Fewer than 3% of isolates are susceptible. oup.com Ampicillin alone is generally not effective against this group. asm.org | oup.comasm.org |

| Prevotella spp. | Low / Resistant | Approximately 95% of species are resistant to ampicillin. | oup.com |

| Porphyromonas spp. | Generally Susceptible | These species are typically more susceptible to β-lactams compared to Prevotella. | oup.com |

| Fusobacterium spp. | Generally Susceptible | Most strains are inhibited by ampicillin, though some resistant strains exist. asm.org | asm.org |

Bacterial Resistance Mechanisms and Hetacillin S Role

β-Lactamase Susceptibility and Resistance Profile

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant challenge in the treatment of infectious diseases. nih.gov These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic ineffective. mdpi.com Hetacillin (B1673130) potassium's interaction with these enzymes is complex, defined by its nature as a prodrug.

Hetacillin's Intrinsic Resistance to β-Lactamase (transient)

Hetacillin itself demonstrates a transient resistance to the activity of β-lactamase enzymes. nih.gov This intrinsic resistance stems from its chemical structure, where the side chain amino group of ampicillin (B1664943) is "locked" within an imidazolidinone ring formed by the reaction of ampicillin with acetone (B3395972). nih.govdrugbank.comcitizendium.org This structural modification prevents the β-lactamase from readily accessing and hydrolyzing the β-lactam ring. nih.gov

In vitro studies have confirmed that hetacillin is significantly less susceptible to penicillinase (a type of β-lactamase) than its active metabolite, ampicillin. nih.gov This transient stability in the presence of β-lactamase allows hetacillin to persist in its inactive form for a short period. nih.gov However, this resistance is temporary because hetacillin is designed to hydrolyze and release ampicillin. nih.govdrugbank.com

Susceptibility of Ampicillin (Hydrolysis Product) to β-Lactamase

Once hetacillin hydrolyzes in the body, it releases ampicillin and acetone. wikipedia.org This resulting ampicillin is highly susceptible to inactivation by a wide range of β-lactamases. nih.govcitizendium.org The free amino group on the ampicillin molecule does not protect the β-lactam ring from enzymatic attack. drugbank.com

The production of β-lactamases is a primary mechanism of resistance in many bacterial species, including strains of Staphylococcus aureus and Escherichia coli. nih.govscirp.org For instance, the resistance of S. aureus to ampicillin is often directly correlated with the elaboration of β-lactamase. scirp.org Similarly, in Haemophilus influenzae, β-lactamase-producing strains (BLPAR) are resistant to ampicillin. mdpi.com

The susceptibility of ampicillin to these enzymes significantly limits its efficacy against β-lactamase-producing bacteria. scirp.orgasm.org

Biochemical Interactions with β-Lactamase Enzymes

β-lactamase enzymes function by acylating the β-lactam antibiotic, forming a transient acyl-enzyme intermediate. This is followed by deacylation, which hydrolyzes the β-lactam ring and regenerates the active enzyme, allowing it to inactivate more antibiotic molecules. mdpi.com

Hetacillin's initial interaction with β-lactamase is hindered due to its prodrug structure. The bulky imidazolidinone ring sterically obstructs the active site of the β-lactamase, preventing efficient binding and subsequent hydrolysis. nih.govdrugbank.com This accounts for its transient resistance.

However, upon conversion to ampicillin, the active drug readily binds to the active site of β-lactamases. nih.gov The enzyme then proceeds with its catalytic mechanism, opening the β-lactam ring and rendering the ampicillin molecule inactive. The rate of this inactivation can be very rapid, effectively neutralizing the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs). nih.govnih.gov

Strategies for Overcoming Antibiotic Resistance via Prodrug Approach

The prodrug strategy is a key approach to circumventing bacterial resistance mechanisms and improving the pharmacokinetic properties of antibiotics. encyclopedia.pubnih.govnih.gov By modifying the structure of an active drug, a prodrug can protect it from premature degradation or enzymatic inactivation. nih.gov

Inhibition of Ampicillin Decomposition by Hetacillin Prodrug Formation

The formation of hetacillin from ampicillin and acetone is a direct strategy to enhance the stability of the parent compound. nih.govdrugbank.com Ampicillin itself can be unstable in solution, with the side chain amino group capable of intramolecularly attacking the β-lactam ring, leading to decomposition. nih.govdrugbank.com The creation of the imidazolidinone ring in hetacillin "locks up" this reactive amino group, preventing this intramolecular degradation pathway. nih.govdrugbank.com

This prodrug formation provides a temporary shield against β-lactamase enzymes, as previously discussed. nih.gov While hetacillin itself does not possess antibacterial activity, its role is to deliver the active ampicillin to the site of infection. wikipedia.orgloinc.orgloinc.org This approach, however, does not solve the problem of ampicillin's susceptibility to β-lactamases once it is released. nih.govcitizendium.org To address this, β-lactam antibiotics are often co-administered with β-lactamase inhibitors like clavulanic acid or sulbactam, which irreversibly bind to and inactivate the β-lactamase enzymes, thereby protecting the antibiotic. scirp.org

Table of Research Findings on Hetacillin and β-Lactamase

| Research Finding | Organism(s) Studied | Key Outcome | Reference(s) |

| Hetacillin's transient resistance to β-lactamase | Escherichia coli, Staphylococcus aureus | Hetacillin is much less susceptible to penicillinase than ampicillin. | nih.gov |

| Hydrolysis to susceptible ampicillin | Not applicable (chemical study) | Hetacillin hydrolyzes to ampicillin, which is readily inactivated by β-lactamase. | nih.govdrugbank.comcitizendium.org |

| Ampicillin susceptibility in resistant strains | Staphylococcus aureus | 100% of tested isolates were resistant to ampicillin, largely due to β-lactamase. | scirp.org |

| Ampicillin resistance mechanisms | Haemophilus influenzae | Resistance is due to β-lactamase production or altered penicillin-binding proteins. | mdpi.comasm.org |

| Prodrug strategy to improve stability | Not applicable (chemical principle) | Hetacillin formation prevents intramolecular decomposition of ampicillin. | nih.govdrugbank.com |

Structure Activity Relationship Sar and Derivatization Impact

Influence of Side Chain Modifications on Antimicrobial Activity and Resistance

Hetacillin (B1673130) is synthesized through the reaction of ampicillin (B1664943) with acetone (B3395972). unict.it This process modifies the side chain by "locking" the primary amino group of ampicillin within a 2,2-dimethyl-5-oxo-4-phenylimidazolidine ring. unict.it This structural change serves to prevent the intramolecular degradation that ampicillin is susceptible to, where the side chain amino group attacks the β-lactam ring. unict.it

The primary influence of this side chain modification is not on the intrinsic antimicrobial activity but on the compound's stability. Once administered, hetacillin potassium rapidly hydrolyzes in body fluids to release ampicillin, which then exerts its broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria. tdl.org Therefore, the antimicrobial spectrum and efficacy of hetacillin are directly attributable to the ampicillin it releases. unict.ittdl.org

Bacterial resistance to hetacillin is consequently governed by the same mechanisms that confer resistance to ampicillin. mdpi.com These mechanisms include:

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of ampicillin, rendering it inactive. mdpi.commerckvetmanual.com

Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), which reduce the binding affinity of ampicillin. mdpi.comnih.gov

Reduced Permeability: Changes in the bacterial outer membrane, such as modification of porin channels in Gram-negative bacteria, which limit the antibiotic's entry to its target. mdpi.com

Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell, preventing it from reaching a sufficient concentration to inhibit cell wall synthesis. nih.govnih.gov

The structural modification of the side chain in hetacillin does not overcome these resistance mechanisms; rather, it is a strategy to improve the delivery and stability of the active ampicillin molecule. unict.it

SAR of Hetacillin Sulfoxide (B87167) Derivatives

Oxidation of the sulfur atom in the thiazolidine (B150603) ring of hetacillin leads to the formation of hetacillin sulfoxide derivatives. Specifically, oxidation with m-chloroperbenzoic acid yields two stereoisomers: the (R)-sulfoxide and the (S)-sulfoxide. nih.gov

The stereochemistry of the sulfoxide group has a significant impact on the biological activity of these derivatives. Research has shown that the (R)-sulfoxide is considerably more active biologically than the corresponding (S)-sulfoxide. nih.gov This difference in activity highlights the importance of the three-dimensional structure of the penicillin nucleus in its interaction with bacterial targets.

| Derivative | Relative Biological Activity |

| Hetacillin (R)-sulfoxide | More Active |

| Hetacillin (S)-sulfoxide | Less Active |

This table summarizes the comparative biological activity of hetacillin sulfoxide stereoisomers based on available research findings. nih.gov

Further chemical studies involving ozonization of hetacillin revealed that this process not only oxidizes the sulfide (B99878) but also causes an unexpected oxidation of the imidazolidine (B613845) ring, further altering the molecule's structure and activity. nih.gov

Stereochemical Considerations (e.g., C(6) Epimerization)

The stereochemistry at the C(6) position of the penam (B1241934) nucleus is critical for the biological activity of penicillins. Hetacillin can undergo reversible epimerization at this position to form its C(6) epimer, known as epihetacillin (B12788425). This stereochemical inversion, which can be induced by changes in pH or temperature, significantly affects the compound's properties.

Epihetacillin differs from hetacillin in the spatial orientation of the imidazolidinone side chain. This change has profound consequences:

Chemical Stability: The stability of the β-lactam ring is altered. Studies on the hydrolysis product, 6-epi-ampicillin (B13416326), show it is more stable than ampicillin, with ampicillin degrading 3.6 times faster under identical conditions. vulcanchem.com

Hydrolysis Kinetics: The rate at which epihetacillin hydrolyzes to its corresponding active form, 6-epi-ampicillin, may be different from that of hetacillin to ampicillin. This can affect the peak serum concentrations of the active drug.

Biological Activity: The change in stereochemistry at C(6) alters the shape of the molecule, which can disrupt the precise fit required for binding to Penicillin-Binding Proteins (PBPs). The inversion at C(6) in 6-epi-ampicillin displaces the side-chain amino group, which can interfere with the key hydrogen bonds necessary for inhibiting these essential bacterial enzymes. vulcanchem.com

Modulating Activity and Resistance through Structural Design

The development of resistance by bacteria is a major challenge that drives the continuous need for new antibiotic designs. mdpi.comnih.gov Structural modifications to β-lactam antibiotics, including penicillins like hetacillin, are a primary strategy to enhance their activity and overcome resistance. nih.govnih.gov

Key strategies in the structural design of β-lactam antibiotics include:

Modification of the Acyl Side Chain: The acylamino side chain at the C(6) position is a crucial determinant of the antibiotic's spectrum and its susceptibility to β-lactamases. nih.gov For many penicillins, adding bulky groups to the side chain can provide steric hindrance, protecting the β-lactam ring from enzymatic degradation by penicillinases. sci-hub.se The formation of the imidazolidinone ring in hetacillin from ampicillin is one such modification, though its primary role is enhancing stability rather than preventing enzymatic cleavage. unict.it

Modification of the Bicyclic Core: Changes to the core penam structure can also modulate activity. For example, replacing the sulfur atom with other atoms or introducing substituents at various positions can alter the reactivity of the β-lactam ring and its affinity for PBP targets. sci-hub.se

Overcoming Efflux and Permeability Barriers: Designing molecules that can better penetrate the bacterial outer membrane or are not recognized by efflux pumps is a critical goal. mdpi.comnih.gov This often involves a delicate balance of physicochemical properties like hydrophobicity and charge. nih.gov

While hetacillin's design as a prodrug primarily addresses stability, the broader field of penicillin chemistry demonstrates that rational structural design—informed by an understanding of bacterial resistance mechanisms—is essential for developing next-generation antibiotics with improved efficacy. nih.govnih.gov

Degradation Pathways and Chemical Stability Research

Hydrolysis Kinetics and Environmental Factors (pH, Temperature)

The degradation of hetacillin (B1673130) in aqueous solutions is primarily governed by hydrolysis, a process heavily influenced by both pH and temperature. jst.go.jp In solution, hetacillin is generally unstable, readily hydrolyzing to form ampicillin (B1664943) and acetone (B3395972). wikipedia.org

Research into the hydrolysis kinetics over a wide pH range at 35°C has shown that the degradation pathway is pH-dependent. jst.go.jp In the pH range of 0 to 9.5, the primary reaction is the conversion of hetacillin to ampicillin and acetone. jst.go.jp The rate of this hydrolysis follows a bell-shaped curve when plotted against pH, with the maximum degradation rate observed near pH 6. jst.go.jpsci-hub.ru

At pH levels above 9.5, the degradation becomes more complex. jst.go.jp Under these highly alkaline conditions, hetacillin undergoes not only hydrolysis to ampicillin but also epimerization at the C6 position to form epihetacillin (B12788425). jst.go.jpnih.gov This epimerization process is a major degradation pathway at high pH, even though the β-lactam ring of the hetacillin molecule shows considerable resistance to direct attack by hydroxide (B78521) ions. nih.gov

Interactive Table: Kinetic Data for Hetacillin Degradation

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Optimal pH for Hydrolysis | 35°C | ~6 | jst.go.jp |

| Maximum Rate Constant (k₁) for Disappearance | Near pH 6, 35°C | ~2 hr⁻¹ | jst.go.jp |

| Activation Energy (Hydrolysis) | pH 6.60 | 23.8 kcal/mole | jst.go.jp |

| Activation Energy (Overall Degradation) | pH 9.10 | 16.7 kcal/mole | jst.go.jp |

| Activation Energy (Epimerization) | Alkaline Solution | 21.2 kcal/mole | nih.gov |

Identification and Characterization of Degradation Products

The primary degradation products of hetacillin have been identified and characterized through various analytical methods, including iodometric titration, colorimetry, and thin-layer chromatography. jst.go.jp The specific products formed are directly linked to the pH of the environment.

Under neutral to moderately alkaline conditions (pH 0-9.5), hetacillin consistently degrades into two main components:

Ampicillin : The active antibiotic molecule that hetacillin is designed to deliver. wikipedia.orgjst.go.jp

Acetone : A small ketone molecule that is split off from the hetacillin structure during hydrolysis. wikipedia.orgjst.go.jp

In highly alkaline environments (pH > 9.5), an additional degradation product is formed through epimerization:

Epihetacillin : A stereoisomer of hetacillin. The formation of epihetacillin becomes a significant degradation pathway at high pH. jst.go.jpnih.gov

The conversion of hetacillin to ampicillin is the intended pathway in vivo, as hetacillin itself possesses no antibacterial activity. wikipedia.orgcitizendium.org

Interactive Table: Degradation Products of Hetacillin

| Degradation Product | Condition of Formation | Reference |

|---|---|---|

| Ampicillin | pH range 0-9.5 | jst.go.jp |

| Acetone | pH range 0-9.5 | jst.go.jp |

| Epihetacillin | pH > 9.5 (Alkaline conditions) | jst.go.jpnih.gov |

Stabilization Strategies in Pharmaceutical Formulations (as studied in research)

Research into stabilizing hetacillin focuses on mitigating its inherent instability in aqueous solutions. The creation of hetacillin itself is a primary stabilization strategy, as it is a prodrug form of the less stable ampicillin. citizendium.org However, once formulated, hetacillin's own degradation must be managed.

Studies have implicitly or explicitly pointed toward several strategies:

Control of Temperature and Concentration : Research has shown that the temperature dependency of the hydrolysis rate can be leveraged. jst.go.jp Storing concentrated hetacillin solutions at a lower temperature (25°C vs. 35°C) can prolong its utilization time, indicating that refrigeration is a key stability-enhancing factor. jst.go.jp

Formulation in Non-aqueous Vehicles : The primary degradation pathway for hetacillin is hydrolysis, which requires water. One researched approach to enhance stability is to formulate the drug in non-aqueous or low-water-content vehicles. A high-performance liquid chromatographic (HPLC) method was developed specifically for the analysis of potassium hetacillin in oily suspensions for veterinary use. researchgate.net The use of an "oily suspension" as a dosage form inherently limits the drug's exposure to water, thereby slowing the rate of hydrolytic degradation. researchgate.net

pH Control : Since the hydrolysis rate of hetacillin is at its maximum around pH 6, pharmaceutical formulations would need to be buffered at a pH where the degradation rate is minimized, while still allowing for eventual conversion to the active ampicillin form in the body. jst.go.jp

These strategies are crucial for developing stable and effective pharmaceutical products containing hetacillin potassium.

Advanced Analytical Methodologies for Hetacillin and Metabolites

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of hetacillin (B1673130) and its related substances. The choice of technique depends on the specific requirements of the analysis, including the complexity of the sample matrix and the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of penicillins, including hetacillin potassium. It offers high resolution and sensitivity for the separation and quantification of the parent drug and its degradation products. A simple and rapid HPLC method has been developed for the separation and identification of this compound in oily suspensions intended for veterinary use. libretexts.org Such methods are precise, accurate, and suitable for the analysis of commercial dosage forms. libretexts.org

Method development and validation are critical steps in establishing a robust HPLC assay. For instance, in the analysis of similar β-lactam antibiotics like amoxicillin (B794) and potassium clavulanate, HPLC methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure reliability. nih.gov These validation procedures typically assess parameters such as linearity, precision, accuracy, specificity, and the limits of detection and quantification. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically sub-2 µm) to achieve faster separations and greater resolution. ajpaonline.com UPLC methods have been successfully developed for the rapid and sensitive analysis of related aminopenicillins, such as ampicillin (B1664943), and for the characterization of their degradation products. researchgate.net A UPLC-MS method for ampicillin, for example, can achieve a chromatographic analysis time as short as 1.5 minutes. researchgate.net Given that hetacillin is a prodrug of ampicillin, these advanced UPLC techniques are directly applicable to the analysis of hetacillin and its primary metabolite, ampicillin. nih.govnih.gov

Table 1: Typical HPLC/UPLC Parameters for Penicillin Analysis

| Parameter | HPLC | UPLC |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Phosphate (B84403) buffer:Methanol/Acetonitrile | Acetic acid in water:Methanol/Acetonitrile |

| Flow Rate | 1.0 - 1.5 mL/min | 0.3 - 0.6 mL/min |

| Detection | UV at 220-230 nm | UV or MS |

| Run Time | ~7-15 minutes | ~1.5-4 minutes |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative identification of hetacillin. A specific TLC identity test for hetacillin has been established in regulatory methods. govinfo.gov This technique is valuable for preliminary screening and for confirming the identity of the compound. nih.gov

In the TLC analysis of penicillins, silica (B1680970) gel GF254 is commonly used as the stationary phase. nih.gov Various mobile phase systems can be employed to achieve separation. For instance, a solvent system of butanol-water-acetic acid has been used. nih.gov It has been noted that the choice of spotting solvent is critical, as hetacillin can decompose in methanol; dimethylformamide (DMF) is a more suitable solvent. aecenar.com After development, the spots can be visualized under UV light at 254 nm and 366 nm. nih.gov Further visualization can be achieved by exposure to iodine vapor or by spraying with specific colorimetric reagents like ninhydrin (B49086) after alkaline hydrolysis to detect the resulting ampicillin. nih.govaecenar.com The retardation factor (Rf) value is calculated to identify the compounds. nih.gov

Table 2: Example TLC System for Hetacillin Identification

| Parameter | Description |

| Stationary Phase | Silica Gel G on glass or aluminum plates |

| Mobile Phase | n-butanol, glacial acetic acid, and water (4:2:1, v/v/v) |

| Spotting Solvent | Dimethylformamide (DMF) |

| Detection | UV light (254 nm), Iodine Vapor, Ninhydrin Spray |

| Expected Rf Value | Ampicillin and hetacillin have been reported to have similar Rf values in some systems. |

Ion-paired chromatography is a variation of reversed-phase HPLC that is particularly useful for the separation of ionic and highly polar compounds like penicillins. This technique involves the addition of an ion-pairing agent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing it to be retained and separated on a non-polar stationary phase.

Analytical methods for the determination of ampicillin/hetacillin in biological matrices such as bovine milk have been developed using ion-paired chromatography. researchgate.net These methods are capable of separating penicillins from other components in the matrix. researchgate.net The separation is typically achieved on a C18 column with a mobile phase containing an ion-pairing agent, such as an alkylsulfonate, and a mixture of acetonitrile, methanol, and a phosphate buffer. researchgate.netresearchgate.net The use of ion-pairing agents enhances the retention and resolution of these hydrophilic compounds. researchgate.net

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is another separation technique that can be applied to the analysis of antibiotics. However, due to the low volatility and thermal instability of many penicillins, including hetacillin, direct analysis by GC is generally not feasible. dntb.gov.ua

To make them suitable for GC analysis, these compounds typically require a derivatization step to increase their volatility and thermal stability. nih.gov Common derivatization reactions include alkylation, acylation, and silylation. nih.gov For example, penicillins can be converted into their methyl esters or trimethylsilyl (B98337) derivatives before injection into the gas chromatograph. dntb.gov.ua While GLC methods have been developed for some penicillins, they are often more complex than HPLC methods due to the need for derivatization. dntb.gov.ua

Ion-Paired Chromatography

Spectrometric and Spectrophotometric Methods

Spectrometric and spectrophotometric methods are most often used as detection techniques in conjunction with chromatographic separations to provide specificity and quantitative data.

Ultraviolet (UV) detection is the most common mode of detection used with HPLC for the analysis of penicillins. A Photodiode Array (PDA) detector offers a significant advantage over a single-wavelength UV detector by acquiring the entire UV spectrum for each point in the chromatogram. This provides valuable information for peak identification and purity assessment.

Analytical methods employing ion-paired chromatography for the determination of ampicillin/hetacillin in bovine milk have utilized UV-PDA detection. researchgate.net The penicillins are detected, and their spectra can be compared to reference standards for confirmation. researchgate.net The ability to scan a range of wavelengths allows for the selection of the optimal wavelength for quantification and can help in distinguishing the analyte from co-eluting impurities. mdpi.com For many penicillins, the detection wavelength is typically set in the range of 210-230 nm. researchgate.net The limits of detection for penicillins using LC with UV-PDA detection are generally in the range of 50 to 100 ppb. researchgate.net

Mass Spectrometry (MS), including Thermospray LC-MS

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful technique for the confirmation and quantification of hetacillin and its metabolites. Thermospray LC-MS has been a notable method for this purpose. An analytical method developed for the determination of penicillins, including hetacillin, in bovine milk utilized ion-paired chromatography with confirmation by thermospray LC-MS. nih.gov In this method, the thermospray mass spectra of these antibiotics characteristically exhibited protonated molecular ions [M + H]+ and sodium adduct ions [M + Na]+, along with several key fragment ions that aid in structural confirmation. nih.gov

More advanced LC-MS/MS (tandem mass spectrometry) methods have been developed for the simultaneous detection of a wide range of β-lactam antibiotics in various biological matrices. nih.gov For instance, a method designed to detect 34 different β-lactam antibiotics, including hetacillin, in livestock and fish samples employed LC-MS/MS. nih.gov This technique offers high sensitivity and specificity, allowing for the reliable identification and quantification of residues. nih.gov The process typically involves selecting the abundant parent ions [M+H]+ produced by electrospray ionization (ESI) and then fragmenting them to produce specific product ions for monitoring. researchgate.net This multiple reaction monitoring (MRM) approach enhances the certainty of identification and reduces matrix interference. researchgate.net

The general workflow for MS-based analysis involves:

Sample Preparation: Extraction of the analyte from the matrix (e.g., milk, tissue) using solvents like acetonitrile, followed by cleanup steps such as ultrafiltration or solid-phase extraction (SPE). nih.govnih.gov

Chromatographic Separation: Separation of hetacillin and its metabolites from other components using a liquid chromatography system, often with a C18 reversed-phase column. nih.govresearchgate.net

Mass Spectrometric Detection: Ionization of the separated compounds and analysis of their mass-to-charge ratios and fragmentation patterns for confirmation and quantification. nih.govnih.gov

Infrared Spectrophotometry

Infrared (IR) spectrophotometry is a valuable analytical tool for the identification and structural elucidation of pharmaceutical compounds, including hetacillin. The technique works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds within the molecule. The resulting IR spectrum serves as a unique molecular "fingerprint."

For penicillins like hetacillin, characteristic absorption bands in the IR spectrum are associated with key functional groups:

β-lactam carbonyl group (C=O): This group shows a strong absorption band at a relatively high frequency, which is a hallmark of the strained four-membered β-lactam ring.

Amide group (-CONH-): The amide linkage in the side chain also produces characteristic absorption bands.

Carboxylic acid group (-COOH): This group exhibits distinct stretching vibrations for the O-H and C=O bonds.

IR studies have been performed to investigate the interaction between penicillins and metal ions. nih.gov Research on cloxacillin, a related penicillin, showed that the presence of transition metal ions caused changes in the spectral position and shape of characteristic IR bands, particularly those of the carboxylate (-COO-) and amide (-CONH-) groups, indicating complex formation. nih.gov A small shift of the β-lactam carbonyl peak to higher frequencies suggested that this group is not directly involved in the metal chelation. nih.gov While often used for qualitative identification and structural analysis, IR spectroscopy is less commonly employed for quantitative analysis compared to chromatographic methods. dokumen.pubbibliotekanauki.pl The United States Code of Federal Regulations has historically listed identity tests by infrared spectrophotometry as a standard method for various antibiotic drugs. govinfo.gov

Titrimetric and Colorimetric Assays

Classical analytical techniques such as titrimetric and colorimetric assays provide alternative methods for the quantification of hetacillin, often by measuring its hydrolysis products, ampicillin and acetone (B3395972). jst.go.jp These methods can be robust and cost-effective for certain applications. jst.go.jp

Iodometric Titration for Simultaneous Determination of Hetacillin and Ampicillin

An analytical procedure for the simultaneous determination of hetacillin and its active metabolite, ampicillin, has been developed using iodometric titration. jst.go.jpjst.go.jp This method has demonstrated accurate results in the analysis of synthetic mixtures of both antibiotics. jst.go.jpjst.go.jp The principle of this assay is based on the reaction of the β-lactam ring with iodine under specific conditions. In alkaline solution, the β-lactam ring of penicillins is hydrolyzed to produce penicilloic acid. asm.org This product then reacts with a known excess of iodine solution. The unreacted iodine is subsequently back-titrated with a standard sodium thiosulfate (B1220275) solution. metrohm.com

The process allows for the differentiation between hetacillin and ampicillin due to their different hydrolysis kinetics. Hetacillin first hydrolyzes to form ampicillin and acetone. jst.go.jpjst.go.jp By carefully controlling reaction times and pH, it is possible to determine the concentration of both compounds in a mixture. jst.go.jp This method was instrumental in studying the stability and hydrolysis behavior of hetacillin in aqueous solutions across a wide pH range. jst.go.jpjst.go.jp The United States Pharmacopeia (USP) general chapter <425> describes a similar iodometric back-titration method for the assay of various penicillin antibiotics. metrohm.com

Colorimetric Determination of Acetone

Since hetacillin is a prodrug that hydrolyzes to yield ampicillin and acetone, the quantification of acetone can be used as an indirect measure of the original hetacillin concentration. jst.go.jpusda.gov A colorimetric method for the determination of acetone was employed alongside iodometric titration to study the hydrolytic behavior of hetacillin. jst.go.jp

Colorimetric assays for acetone often involve a chemical reaction that produces a colored product, the absorbance of which can be measured with a spectrophotometer. nih.gov For example, one established method involves the reaction of acetone with 2-hydroxybenzaldehyde (salicylaldehyde) in an alkaline medium to form a stable colored complex. nih.gov The intensity of the color produced is directly proportional to the concentration of acetone in the sample, following Beer's Law within a specific concentration range. nih.gov This approach provides a simple and accurate way to quantify the acetone released from hetacillin hydrolysis. jst.go.jp

Method Development for Biological Matrices (e.g., bovine milk analysis)

Developing reliable analytical methods for quantifying hetacillin and its active metabolite, ampicillin, in complex biological matrices like bovine milk is crucial for food safety and pharmacokinetic studies. nih.govusda.gov Since hetacillin is used in intramammary infusions to treat mastitis in dairy cows, monitoring its residue levels in milk is essential. nih.govcaymanchem.com

One of the foundational methods for determining hetacillin in bovine milk involved an initial sample cleanup followed by chromatographic analysis. nih.gov The procedure included:

Dilution and Ultrafiltration: Milk samples were diluted with a mixture of methanol, acetonitrile, and water, and then subjected to ultrafiltration using a 10,000-dalton cut-off filter to remove proteins and other macromolecules. nih.gov

Chromatographic Separation: The resulting filtrate was analyzed using ion-paired chromatography on a microbore column to separate the penicillins from remaining milk components. nih.gov

Detection: Detection was achieved using an ultraviolet photodiode array (UV-PDA) detector, with confirmation by thermospray LC-MS. nih.gov

More recent studies have focused on using ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry, which offers higher speed and sensitivity. usda.govnih.gov In pharmacokinetic studies of intramammary hetacillin in dairy cattle, milk samples were analyzed for ampicillin concentrations using a UPLC method. usda.govnih.gov This is because hetacillin rapidly converts to ampicillin and acetone in an aqueous environment like milk. usda.govtdl.org Therefore, measuring ampicillin provides an accurate representation of the antimicrobial activity present. usda.gov

A comprehensive LC-MS/MS method has also been developed for the simultaneous detection of 34 β-lactam antibiotics, including hetacillin, in various livestock products such as milk, beef, pork, chicken, and eggs. nih.gov The sample preparation for this multi-residue method involves extraction with a phosphate buffer/acetonitrile solution followed by a cleanup step with C18 sorbent and magnesium sulfate. nih.gov

The table below summarizes findings from a pharmacokinetic study measuring ampicillin concentrations in bovine milk after intramammary administration of Hetacin-K® (a this compound product). tdl.org

| Time Post-Infusion (Hours) | Mean Ampicillin Concentration (µg/mL) | Standard Deviation (± µg/mL) |

|---|---|---|

| 8 | 6.98 | 2.81 |

| 16 | 0.48 | 0.22 |

| 24 | 0.016 | 0.008 |

Detection Limits and Sensitivity Analysis in Research Applications

The sensitivity of an analytical method, often defined by its limit of detection (LOD) and limit of quantification (LOQ), is a critical parameter in the analysis of drug residues. For hetacillin and its metabolites, these limits vary significantly depending on the analytical technique and the matrix being tested.

Early methods combining liquid chromatography with UV detection for hetacillin in bovine milk achieved detection limits in the range of 50 to 100 parts-per-billion (ppb), or µg/kg. nih.gov When confirmed by thermospray LC-MS, the detection limits were slightly higher, ranging from 100 to 200 ppb. nih.gov

The advent of more advanced mass spectrometry techniques has led to significant improvements in sensitivity. For example, a confirmatory assay for multiple penicillins in milk using LC-MS/MS reported LODs ranging from 1.5 to 25 µg/kg and LOQs from 4 to 50 µg/kg. researchgate.net A separate UPLC-MS method developed for ampicillin reported an even lower LOD of 0.016 µg/mL and an LOQ of 0.049 µg/mL. In a broad screening method for 34 β-lactam antibiotics in various animal-derived foods, the theoretical method detection limits in milk were as low as 0.2 ng/mL (ppb) for ampicillin. researchgate.net

The table below provides a comparison of detection limits for hetacillin and/or its active form, ampicillin, using different analytical methodologies.

| Analyte | Methodology | Matrix | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| Hetacillin/Ampicillin | LC with UV-PDA | Bovine Milk | 50 - 100 ppb | nih.gov |

| Hetacillin/Ampicillin | Thermospray LC-MS | Bovine Milk | 100 - 200 ppb | nih.gov |

| Ampicillin | UPLC-MS | - | 0.016 µg/mL (16 ppb) | |

| Multiple Penicillins | LC-MS/MS | Milk | 1.5 - 25 µg/kg (ppb) | researchgate.net |

| Ampicillin | LC-MS/MS (ion trap) | Milk | 0.2 ng/mL (ppb) | researchgate.net |

| β-Lactam Antibiotics | Fluorescence Quenching | Water | ~0.8 µg/mL (800 ppb) |

Research on Antimicrobial Efficacy in Pre Clinical and Animal Models

In Vitro Efficacy Studies

The initial assessment of any antimicrobial agent begins in the laboratory with in vitro studies. These experiments are crucial for determining the baseline activity of the drug against specific pathogens.

Minimum Inhibitory Concentration (MIC) Determinations against Susceptible Pathogens

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. It represents the lowest concentration of the drug that prevents visible growth of a bacterium. idexx.com In vitro studies have established the MIC values for hetacillin (B1673130) (via its active form, ampicillin) against common mastitis pathogens. tdl.org These studies demonstrate its bactericidal activity against both Gram-positive and Gram-negative organisms. tdl.org

For instance, susceptibility testing using ampicillin (B1664943) discs is recommended to gauge the in vitro susceptibility of bacteria to hetacillin. boehringer-ingelheim.comnih.gov This is because hetacillin rapidly hydrolyzes to ampicillin, which is the active compound responsible for the bactericidal action. tdl.org The mechanism of this action is the inhibition of cell wall mucopeptide biosynthesis during the active multiplication phase of the bacteria. tdl.org

Table 1: In Vitro Susceptibility of Mastitis Pathogens to Hetacillin

| Pathogen | Average MIC (µg/mL) | Percent Susceptible |

|---|---|---|

| Streptococcus agalactiae | 0.03 | 96% |

| Streptococcus spp. | 0.04 | 99% |

| Staphylococcus aureus | 0.12 | 82% |

| Staphylococcus spp. | 0.06 | 86% |

| Escherichia coli | 3.12 | 63% |

Data sourced from a study on the in vitro efficacy of potassium hetacillin. tdl.org

Comparative In Vitro Activity with Ampicillin and Other Penicillins

Hetacillin is chemically derived from 6-aminopenicillanic acid and is closely related to ampicillin. nih.gov In fact, hetacillin is formed by the reaction of ampicillin with acetone (B3395972). drugbank.com While in vitro studies have sometimes suggested that hetacillin is resistant to beta-lactamase, this effect is transient because its hydrolysis product, ampicillin, is susceptible to inactivation by this enzyme. drugbank.com Therefore, hetacillin is not effective against penicillin-resistant strains of Staphylococcus aureus. tdl.org

Broad-spectrum penicillins like ampicillin, hetacillin, and amoxicillin (B794) have been utilized for treating mastitis caused by both gram-negative rods and cocci. avma.org However, the development of resistance in staphylococci has spurred the need for alternative treatments. avma.org

In Vivo Efficacy Studies in Animal Models (e.g., Bovine Mastitis)

Following promising in vitro results, the efficacy of hetacillin potassium has been evaluated in animal models, most notably in the context of bovine mastitis, a significant disease in dairy cattle. boehringer-ingelheim.comboehringer-ingelheim.com

Bacteriological Cure Rate Assessment in Controlled Studies

However, a different comparative study found that the cure rate for hetacillin did not significantly differ from the untreated cure rate for some mastitis pathogens. researchgate.net

Table 2: Bacteriological Cure Rates for Hetacillin in Bovine Mastitis

| Pathogen | Cure Rate | Reference |

|---|---|---|

| Streptococcus agalactiae | 94% | tdl.org |

| Streptococcus uberis | 100% | tdl.org |

| Other Streptococci | 80% | tdl.org |

| Staphylococcus aureus | 61% | tdl.org |

| Other Staphylococci | 86% | tdl.org |

| Escherichia coli | 63% | tdl.org |

| Klebsiella | 78% | tdl.org |

| Proteus | 86% | tdl.org |

| Overall (in one study) | 81% | tdl.org |

| Overall (in another study) | 68% | boehringer-ingelheim.com |

Effects on Somatic Cell Count in Infection Models

Somatic cell count (SCC) is a key indicator of udder inflammation and mastitis. A reduction in SCC is a positive clinical response to treatment. Studies have shown that potassium hetacillin significantly reduces California Mastitis Test (CMT) scores, which are a measure of somatic cells, in post-treatment samples across all major mastitis pathogens. tdl.org This reduction in CMT scores was found to be highly significant (P= .001). tdl.org The ability of an antibiotic to not only eliminate the pathogen but also facilitate the return to healthy SCC levels is a critical aspect of its efficacy. mdpi.com

Pharmacokinetic Profiling of Hetacillin and Ampicillin in Animal Systems

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion. As hetacillin is a prodrug of ampicillin, understanding the pharmacokinetics of both is essential. In dogs, a study comparing the continuous intravenous infusion of ampicillin and a methoxymethyl ester of hetacillin found that the ratios of ampicillin in prostatic fluid relative to plasma levels were higher after dosing with the hetacillin ester. nih.gov This suggests that the ester form may facilitate better diffusion across biological membranes. nih.gov

In dairy cattle, the pharmacokinetics of intramammary hetacillin has been studied, particularly in the context of different milking frequencies. researchgate.net The primary route of elimination for ampicillin in animals is through the urinary tract. dergipark.org.tr The oral bioavailability of ampicillin can be low in some species, which has led to the development of prodrugs like hetacillin to improve absorption. fao.orgresearchgate.net

Non-Inferiority Trials in Veterinary Applications

Non-inferiority trials are crucial in veterinary medicine to determine if a new or existing treatment's efficacy is not unacceptably worse than a standard, established treatment. nih.gov For this compound, a key non-inferiority trial has been conducted to compare its efficacy against another widely used antibiotic in the treatment of bovine mastitis.

A significant, randomized, controlled non-inferiority trial was conducted to evaluate the efficacy of an intramammary product containing this compound against a reference treatment, ceftiofur (B124693) hydrochloride, for nonsevere cases of clinical mastitis in dairy cows. nih.govboehringer-ingelheim.com The objective of such a trial is to demonstrate that the test treatment (this compound) has at least comparable effectiveness to the reference treatment (ceftiofur). nih.gov

The study involved 596 dairy cows with mild or moderate clinical mastitis across six farms. nih.gov The animals were randomly assigned to one of two treatment groups: one group received intramammary this compound, while the other received intramammary ceftiofur hydrochloride. nih.gov The primary outcomes measured were bacteriological cure, pathogen cure, and clinical cure. nih.govboehringer-ingelheim.com

The results of the trial demonstrated that this compound was non-inferior to ceftiofur hydrochloride for the main outcomes evaluated. boehringer-ingelheim.comnih.gov There was no statistically significant difference in the bacteriological cure rates between the two groups. nih.gov The bacteriological cure, defined as the absence of the initial causative pathogen at 14 and 21 days post-treatment, was conclusively shown to be non-inferior for this compound compared to ceftiofur. nih.gov

Furthermore, pathogen cure rates were similar between the treatment groups, with non-inferiority of this compound relative to ceftiofur being established. nih.gov Clinical cure rates were also not statistically different, and in one measure, this compound was associated with a more rapid clinical cure by day four. nih.gov Secondary outcomes, such as milk production, somatic cell count (linear scores), and survival in the herd at 30 and 60 days post-treatment, also showed no significant differences between the two antibiotic treatments. nih.govboehringer-ingelheim.com

The findings from this large-scale clinical trial provide strong evidence that this compound is a viable therapeutic equivalent to ceftiofur hydrochloride for the management of nonsevere clinical mastitis in dairy cattle. boehringer-ingelheim.com

Table 1: Comparative Efficacy of this compound and Ceftiofur Hydrochloride in Treating Nonsevere Clinical Mastitis

| Outcome | This compound Group | Ceftiofur Hydrochloride Group | Statistical Significance |

| Bacteriological Cure | 67% | 72% | No significant difference nih.gov |

| Pathogen Cure | 35% | 32% | No significant difference nih.gov |

| Clinical Cure | 68% | 64% | No significant difference nih.gov |

Data sourced from a randomized noninferiority trial involving 596 dairy cows. nih.gov

Table 2: Bacteriological Cure Rates by Pathogen Type

| Pathogen Type | This compound Cure Rate | Ceftiofur Hydrochloride Cure Rate |

| Gram-Positive Bacteria | 63% | 70% |

| Gram-Negative Bacteria | 79% | 82% |

Data reflects the percentage of cows that achieved bacteriological cure based on the initial infecting pathogen's Gram stain classification. boehringer-ingelheim.comsemanticscholar.org No significant difference was found between treatments for either category. boehringer-ingelheim.com

常见问题

Basic Research Question: How does the molecular structure of hetacillin potassium influence its classification as a beta-lactam antibiotic?

Methodological Answer:

this compound (C₁₉H₂₂KN₃O₄S) contains a beta-lactam ring fused to a thiazolidine ring, characteristic of penicillin derivatives. Its extended-spectrum activity arises from the 6-APA (6-aminopenicillanic acid) core modified with a dimethyloxazolidine group, enhancing stability against beta-lactamases . Structural validation requires X-ray crystallography or NMR to confirm stereochemistry (e.g., 2S,5R,6R configuration), which is critical for binding penicillin-binding proteins (PBPs) .

Basic Research Question: What experimental approaches are used to confirm this compound's prodrug mechanism in vivo?

Methodological Answer:

this compound is hydrolyzed in vivo to ampicillin, its active form. To validate this:

- Kinetic Analysis : Monitor hydrolysis rates in physiological buffers (pH 7.4, 37°C) using HPLC to quantify ampicillin release over time .

- Comparative Bioassays : Compare antibacterial activity of this compound and ampicillin in MIC (Minimum Inhibitory Concentration) assays against E. coli or S. aureus. Reduced activity of this compound in cell-free systems confirms its prodrug status .

Advanced Research Question: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

Conflicting stability data often arise from methodological differences. To address this:

- Standardized Protocols : Replicate studies using controlled buffer systems (e.g., phosphate buffer at pH 3.0 vs. 7.4) with UV-Vis spectroscopy (λ = 230–260 nm) to track degradation .